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Compound of Interest

Compound Name: 2-Bromo-5-cyclopropylpyridine

Cat. No.: B1371985 Get Quote

An In-depth Technical Guide to 2-Bromo-5-cyclopropylpyridine: Properties, Reactivity, and

Applications

Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic design of

molecular building blocks is paramount to the successful discovery of novel therapeutic agents

and functional materials. Substituted pyridines are a cornerstone of this endeavor, with their

unique electronic properties and versatile reactivity. Among these, 2-Bromo-5-
cyclopropylpyridine has emerged as a particularly valuable intermediate. Its structure, which

marries the reactivity of a 2-bromopyridine moiety with the conformational and electronic

influence of a C5-cyclopropyl group, offers a rich platform for molecular elaboration. The

bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling

reactions, enabling the facile introduction of diverse chemical functionalities. This guide

provides a comprehensive technical overview of the physicochemical properties, core reactivity,

synthesis, and applications of 2-Bromo-5-cyclopropylpyridine, tailored for researchers,

chemists, and drug development professionals.

Physicochemical and Spectroscopic Profile
2-Bromo-5-cyclopropylpyridine is a solid, typically appearing as a white to off-white

crystalline powder under standard conditions.[1] It exhibits good solubility in common organic

solvents such as dichloromethane and chloroform.[1] While specific experimental values for
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melting and boiling points are not widely reported, its solid state at room temperature suggests

a relatively low vapor pressure.[1]

Table 1: Core Physicochemical and Spectroscopic Data for 2-Bromo-5-cyclopropylpyridine

Property Value Source(s)

Molecular Formula C₈H₈BrN [2][3]

Molecular Weight 198.06 g/mol [3]

CAS Number 1142197-14-5 [3]

Appearance White to off-white solid [1]

Monoisotopic Mass 196.98401 Da [2]

Predicted XlogP 2.8 [2]

¹H NMR (400MHz, CDCl₃)

δ 8.17 (d, J=2.4Hz, 1H), 7.34

(d, J=8.2Hz, 1H), 7.15 (dd,

J=8.2, 2.4Hz, 1H), 1.89-1.82

(m, 1H), 1.10-0.98 (m, 2H),

0.75-0.64 (m, 2H)

(Data for a synthesized

sample)

¹³C NMR (100 MHz, CDCl₃)
δ 148.6, 138.8, 138.7, 135.4,

127.5, 12.5, 9.1

(Data for a synthesized

sample)

Mass Spec (GC-MS)
m/z 197 (43.52%), 199

(41.85%)

(Data for a synthesized

sample)

Chemical Reactivity and Synthetic Utility
The reactivity of 2-Bromo-5-cyclopropylpyridine is dominated by the carbon-bromine bond at

the 2-position of the pyridine ring. This position is highly susceptible to a range of palladium-

catalyzed cross-coupling reactions, which form the cornerstone of its synthetic utility. The

pyridine nitrogen atom renders the ring electron-deficient, which activates the C-Br bond

towards oxidative addition by a palladium(0) catalyst, a critical step in these transformations.[4]

Suzuki-Miyaura Coupling
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The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by

coupling an organoboron compound with an organic halide.[5] For 2-Bromo-5-
cyclopropylpyridine, this reaction allows for the introduction of a wide variety of aryl,

heteroaryl, or vinyl substituents at the 2-position.

Mechanistic Rationale: The reaction is initiated by the oxidative addition of the palladium(0)

catalyst into the C-Br bond of the pyridine.[6] A crucial step is the activation of the boronic acid

with a base (e.g., carbonates, phosphates) to form a more nucleophilic boronate species.[5]

This boronate then undergoes transmetalation with the palladium(II) complex. The final step is

reductive elimination, which forms the desired C-C bond and regenerates the active

palladium(0) catalyst.[6] The choice of ligand is critical; bulky, electron-rich phosphine ligands

are often employed to promote both the oxidative addition and reductive elimination steps and

to prevent catalyst decomposition.[4]

Suzuki-Miyaura Catalytic Cycle

Reactants

Pd(0)L₂Oxidative Addition

R¹-R²

R¹-Pd(II)L₂-Br
(R¹ = 5-cyclopropylpyridin-2-yl)

TransmetalationR¹-Pd(II)L₂-R²Reductive Elimination
R²-B(OH)₂ + Base[R²-B(OH)₃]⁻ Activation

2-Bromo-5-cyclopropylpyridine

Click to download full resolution via product page

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling
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Reagent/Parameter Condition Purpose

Substrate 2-Bromo-5-cyclopropylpyridine Electrophilic partner

Coupling Partner Arylboronic acid (1.2 equiv) Nucleophilic partner

Catalyst Pd(PPh₃)₄ (5 mol%) Facilitates C-C bond formation

Base K₂CO₃ (2.0 equiv) Activates the boronic acid

Solvent 1,4-Dioxane/Water (4:1) Solubilizes reactants and base

Temperature 90-100 °C
Provides thermal energy for

reaction

Atmosphere Inert (Nitrogen or Argon)
Prevents oxidation of the

catalyst

Procedure:

To a reaction vessel, add 2-Bromo-5-cyclopropylpyridine (1.0 eq), the arylboronic acid

(1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).[7]

Evacuate and backfill the vessel with an inert gas.

Add the degassed solvent mixture (1,4-dioxane and water, 4:1).[7]

Heat the mixture to 90-100 °C and stir for 12-18 hours.[7]

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Concentrate the solution under reduced pressure and purify the residue by column

chromatography.[7]
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The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the

formation of carbon-nitrogen bonds.[8] This reaction is exceptionally valuable in medicinal

chemistry for synthesizing aryl amines. With 2-Bromo-5-cyclopropylpyridine, it allows for the

introduction of primary or secondary amines at the 2-position.

Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling, involving an

oxidative addition of the Pd(0) catalyst to the C-Br bond.[8] The amine then coordinates to the

palladium(II) complex, and a base deprotonates the coordinated amine to form a palladium-

amido complex.[8] Reductive elimination from this complex yields the N-arylated product and

regenerates the Pd(0) catalyst. The choice of ligand is crucial; bulky, electron-rich

biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the reductive

elimination of the C-N bond, which can be a challenging step.[8] For less volatile amines,

strong bases like sodium tert-butoxide are common, while for more sensitive substrates,

weaker bases like cesium carbonate may be used.[8]

Buchwald-Hartwig Catalytic Cycle

Reactants

Pd(0)L₂

Oxidative Addition

R¹-NR²R³

R¹-Pd(II)L₂-Br
(R¹ = 5-cyclopropylpyridin-2-yl)

Amine Coordination
& DeprotonationR¹-Pd(II)L₂(NR²R³)

Reductive Elimination

HNR²R³ + Base

2-Bromo-5-cyclopropylpyridine
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Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Representative Experimental Protocol: Buchwald-Hartwig Amination
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Reagent/Parameter Condition Purpose

Substrate 2-Bromo-5-cyclopropylpyridine Electrophilic partner

Coupling Partner
Primary or Secondary Amine

(1.5 equiv)
Nucleophilic partner

Catalyst Precursor Pd₂(dba)₃ (2 mol%) Source of Pd(0)

Ligand Xantphos (4 mol%)
Stabilizes catalyst, promotes

reaction

Base Cs₂CO₃ (1.5 equiv) Deprotonates the amine

Solvent Anhydrous Toluene Anhydrous reaction medium

Temperature 110 °C
Provides thermal energy for

reaction

Atmosphere Inert (Nitrogen or Argon)
Prevents oxidation of the

catalyst

Procedure:

To a dry Schlenk tube equipped with a magnetic stir bar, add 2-Bromo-5-
cyclopropylpyridine (1.0 eq), the amine (1.5 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃

(0.02 eq), and Xantphos (0.04 eq).[8]

Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

Add anhydrous toluene via syringe.[8]

Heat the reaction mixture to 110 °C with vigorous stirring.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of

Celite.[8]
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Concentrate the filtrate and purify the crude product by column chromatography.

Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a

terminal alkyne and an aryl or vinyl halide.[9] This reaction is particularly useful for synthesizing

arylalkynes and conjugated enynes. For 2-Bromo-5-cyclopropylpyridine, it provides a direct

route to 2-alkynyl-5-cyclopropylpyridine derivatives.

Mechanistic Rationale: The Sonogashira coupling uniquely involves two catalytic cycles: a

palladium cycle and a copper cycle.[10] The palladium cycle mirrors that of other cross-

coupling reactions, starting with oxidative addition. The copper cycle involves the formation of a

copper(I) acetylide from the terminal alkyne and a copper(I) salt (e.g., CuI).[10] This copper

acetylide then acts as the nucleophile in the transmetalation step with the palladium(II)

complex. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst.

The amine base (e.g., triethylamine) serves both to deprotonate the alkyne and as a solvent.

[10]
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Sonogashira Catalytic Cycle

Palladium Cycle

Copper Cycle

Pd(0)L₂

R¹-Pd(II)L₂-Br
(R¹ = 5-cyclopropylpyridin-2-yl)

 Oxidative
 Addition 

R¹-Pd(II)L₂-C≡CR²

 Transmetalation 

 Reductive
 Elimination 

R¹-C≡CR²

H-C≡CR² + Base

Cu(I)-C≡CR²

 Acetylide
 Formation 

Cu(I)Br

 To Pd Cycle 
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Caption: Catalytic cycles of the Sonogashira coupling reaction.

Representative Experimental Protocol: Sonogashira Coupling
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Reagent/Parameter Condition Purpose

Substrate 2-Bromo-5-cyclopropylpyridine Electrophilic partner

Coupling Partner Terminal Alkyne (1.2 equiv) Nucleophilic partner

Pd Catalyst Pd(PPh₃)₄ (5 mol%) Facilitates C-C bond formation

Cu Co-catalyst CuI (5 mol%) Forms copper acetylide

Base/Solvent Triethylamine (Et₃N)
Deprotonates alkyne, acts as

solvent

Temperature Room Temperature to 60 °C Mild reaction conditions

Atmosphere Inert (Nitrogen or Argon)
Prevents side reactions (e.g.,

Glaser coupling)

Procedure:

To a degassed solution of 2-Bromo-5-cyclopropylpyridine (1.0 eq) in a suitable solvent like

THF/Et₃N, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.05 eq).[10]

After degassing the reaction mixture for 5 minutes at room temperature, add the terminal

alkyne (1.2 eq) dropwise.

Stir the reaction mixture at room temperature for 16-24 hours, or with gentle heating if

required.[10]

Monitor the reaction progress by TLC or LC-MS.

Upon completion, filter the reaction mixture to remove salts and concentrate the filtrate.

Purify the crude product by column chromatography.

Synthesis of 2-Bromo-5-cyclopropylpyridine
The most common laboratory synthesis of 2-Bromo-5-cyclopropylpyridine involves a

Sandmeyer-type reaction starting from the readily available 5-cyclopropylpyridin-2-amine.
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Synthesis of 2-Bromo-5-cyclopropylpyridine

5-cyclopropylpyridin-2-amine

Diazotization
(Alkyl nitrite, CuBr₂)

Pyridyldiazonium-Copper Complex

Bromide Substitution

2-Bromo-5-cyclopropylpyridine

Aqueous Workup
& Extraction

Column Chromatography

Final Product

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2-Bromo-5-cyclopropylpyridine.
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Detailed Synthetic Protocol:

Objective: To synthesize 2-Bromo-5-cyclopropylpyridine from 5-cyclopropylpyridin-2-amine.

Materials:

5-cyclopropylpyridin-2-amine

Copper(II) bromide (CuBr₂)

Isopentyl nitrite (or other alkyl nitrite)

Dibromomethane (or other suitable solvent)

1N NaOH solution

Dichloromethane

Anhydrous sodium sulfate

Silica gel

Procedure:

Dissolve 5-cyclopropylpyridin-2-amine (1.0 mmol) and copper(II) bromide (0.5 mmol) in

dibromomethane (6 mL) at 25 °C under an argon atmosphere.

Slowly add isopentyl nitrite (1.1 mmol) dropwise over 5 minutes.

Stir the reaction mixture at 25 °C for 24 hours, or until GC-MS analysis shows complete

consumption of the starting material.

Upon completion, pour the mixture into a 1N NaOH solution (20 mL) and stir for 1 hour.

Extract the aqueous layer with dichloromethane (3 x 20 mL).

Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under

reduced pressure.
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Purify the crude product by silica gel column chromatography using dichloromethane as the

eluent to yield 2-Bromo-5-cyclopropylpyridine.

Applications in Drug Discovery
The pyridine scaffold is a privileged structure in medicinal chemistry, and 2-Bromo-5-
cyclopropylpyridine serves as a key intermediate in the synthesis of biologically active

molecules, particularly kinase inhibitors.[11][12] Protein kinases are critical enzymes in cellular

signaling, and their dysregulation is implicated in diseases like cancer and inflammatory

disorders.[11]

The 2-aminopyridine moiety, which can be generated from 2-Bromo-5-cyclopropylpyridine
via Buchwald-Hartwig amination, is a well-established scaffold for developing kinase inhibitors

that often interact with the hinge region of the kinase's ATP-binding site.[11] The cyclopropyl

group can provide favorable metabolic stability and occupy hydrophobic pockets within the

active site. The ability to use the bromine as a handle for Suzuki or Sonogashira couplings

allows for the systematic exploration of structure-activity relationships (SAR) by introducing a

variety of substituents that can target other regions of the ATP-binding site. This strategic

functionalization is a cornerstone of modern drug design, enabling the optimization of potency,

selectivity, and pharmacokinetic properties.

Safety and Handling
2-Bromo-5-cyclopropylpyridine should be handled in accordance with good industrial

hygiene and safety practices.[1] As with similar brominated aromatic compounds, it is advisable

to use this chemical in a well-ventilated area or under a chemical fume hood.[1] Personal

protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[1] Avoid

contact with skin and eyes, and do not ingest or inhale the dust.[1] In case of contact, rinse the

affected area immediately with plenty of water.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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